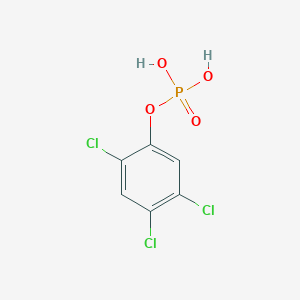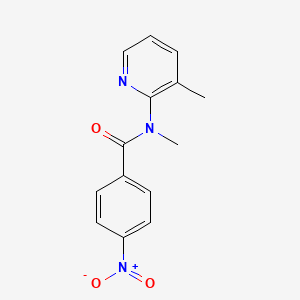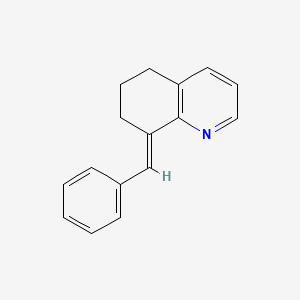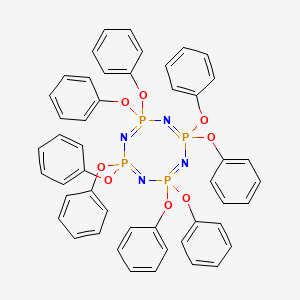
2,4,5-Trichlorophenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenyl dihydrogen phosphate: 2,4,5-T , is a chemical compound with the molecular formula C6H4Cl3O4P. It is a white, odorless crystalline substance that is sparingly soluble in water. This compound has some potential hazards to human health .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol with phosphorus oxychloride (POCl3). The reaction proceeds as follows:
2,4,5-trichlorophenol+POCl3→2,4,5-Trichlorophenyl dihydrogen phosphate
Industrial Production: Industrial production methods typically involve large-scale synthesis using the above reaction. due to its toxicity and environmental concerns, the use of 2,4,5-T has declined significantly.
Analyse Des Réactions Chimiques
Reactions: 2,4,5-T can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form other derivatives.
Reduction: Reduction reactions can lead to different products.
Substitution: Substitution reactions at the chlorine atoms can occur.
Reagents: Phosphorus oxychloride (POCl), strong acids, and other reagents.
Conditions: These reactions often take place under acidic conditions.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, hydrolysis of 2,4,5-T yields 2,4,5-trichlorophenol and phosphoric acid.
Applications De Recherche Scientifique
2,4,5-T has been used in various scientific fields:
Agriculture: Historically, it was employed as a plant growth regulator and herbicide. its use has decreased due to environmental and health concerns.
Wood and Paper Preservation: It acts as a preservative against decay and pests.
Mécanisme D'action
The exact mechanism by which 2,4,5-T exerts its effects is not fully understood. It likely interferes with plant hormone systems, affecting growth and development.
Comparaison Avec Des Composés Similaires
2,4,5-T is related to other chlorinated phenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol. its unique structure and properties distinguish it from these compounds.
Remember that 2,4,5-T has been largely phased out due to environmental and health concerns
Propriétés
Numéro CAS |
20194-77-8 |
|---|---|
Formule moléculaire |
C6H4Cl3O4P |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H4Cl3O4P/c7-3-1-5(9)6(2-4(3)8)13-14(10,11)12/h1-2H,(H2,10,11,12) |
Clé InChI |
UYJJSDVGYDHALK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)






![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)


![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
